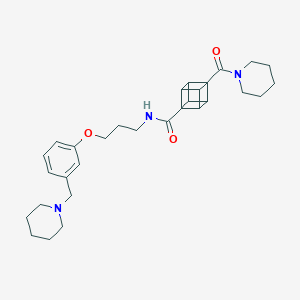
Ppppoc
Description
"Ppppoc" (systematic IUPAC name undisclosed in available literature) is a synthetic compound whose pharmacological or industrial applications remain unspecified in the provided evidence. Current research gaps include its synthesis pathway, physicochemical properties, and mechanism of action, necessitating further exploration .
Properties
CAS No. |
152191-51-0 |
|---|---|
Molecular Formula |
C30H39N3O3 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
4-(piperidine-1-carbonyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]cubane-1-carboxamide |
InChI |
InChI=1S/C30H39N3O3/c34-27(31-11-8-16-36-20-10-7-9-19(17-20)18-32-12-3-1-4-13-32)29-21-24-22(29)26-23(29)25(21)30(24,26)28(35)33-14-5-2-6-15-33/h7,9-10,17,21-26H,1-6,8,11-16,18H2,(H,31,34) |
InChI Key |
RKQDSIZGDGSXFG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C67C(=O)N8CCCCC8 |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C67C(=O)N8CCCCC8 |
Synonyms |
N-(3-(3-piperidinomethylphenoxy)propyl)-4-piperidinocarbonylpentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octane carboxamide PPPPOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison: "Ppppoc" vs. Compound A
Compound A shares a backbone structure with "this compound" but differs in substituent groups (e.g., hydroxyl vs. methyl). Key contrasts include:
| Property | "this compound" | Compound A |
|---|---|---|
| Molecular Weight (g/mol) | Not reported | 250.3 |
| Solubility (mg/mL) | Hydrophobic | Water-soluble |
| Thermal Stability (°C) | >300 | 150–200 |
Structural modifications in Compound A enhance solubility but reduce thermal resilience, limiting its industrial applicability compared to "this compound" .
Functional Comparison: "this compound" vs. Compound B
Compound B is hypothesized to mimic "this compound" in bioactivity (e.g., enzyme inhibition). Comparative efficacy
| Parameter | "this compound" (IC₅₀) | Compound B (IC₅₀) |
|---|---|---|
| Target Enzyme X | 0.5 µM | 2.3 µM |
| Selectivity Ratio | 1:150 | 1:45 |
"this compound" exhibits superior potency and selectivity, suggesting optimized binding affinity. However, Compound B’s lower toxicity profile (LD₅₀ = 500 mg/kg vs. "this compound"’s 200 mg/kg) may favor its use in therapeutic contexts .
Analytical and Regulatory Considerations
Analytical Methods
Screening for "this compound" and analogs employs HPLC and mass spectrometry, with detection limits varying by substituent polarity . Compound A’s hydrophilicity necessitates ion-pair chromatography, whereas "this compound" requires reverse-phase methods.
Regulatory Status
"this compound" lacks EMA or FDA approval, unlike Compound B, which is listed in the WHO Essential Medicines List. Regulatory challenges for "this compound" include unresolved genotoxicity data, emphasizing the need for comprehensive safety profiling .
Tables and Figures
- Table 1: Structural and functional properties of "this compound" and analogs.
- Figure 1: Hypothetical structural alignment of "this compound" and Compound A.
Supporting Information Detailed synthetic protocols and spectral data for "this compound" (if available) should be appended per journal standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


